

Definitive Structural Characterization of (R)-Mirabegron using High-Resolution Mass Spectrometry

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Compound of Interest

Compound Name: (S)-Mirabegron

Cat. No.: B12307384

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Abstract

Mirabegron is a potent and selective β_3 -adrenoceptor agonist used in the treatment of overactive bladder.^{[1][2]} As with any pharmaceutical agent, unambiguous identification and structural characterization are critical for ensuring drug safety and efficacy. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) stands as a cornerstone analytical technique for this purpose, providing unequivocal confirmation of elemental composition through accurate mass measurements and detailed structural insights via fragmentation analysis. This application note presents a detailed protocol for the analysis of (R)-Mirabegron using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) system. We outline the optimized experimental conditions, from sample preparation to data acquisition, and delve into the interpretation of the resulting high-resolution mass spectra and tandem mass spectrometry (MS/MS) fragmentation patterns. This guide serves as a comprehensive resource for researchers and scientists involved in the development, manufacturing, and quality control of Mirabegron.

Introduction

Mirabegron, chemically known as 2-(2-aminothiazol-4-yl)-N-[4-(2-((2R)-2-hydroxy-2-phenylethyl)amino)ethyl]phenyl]acetamide, is the first of a new class of drugs developed for

managing overactive bladder syndrome.[1] Its mechanism of action involves the activation of β 3-adrenergic receptors in the bladder's detrusor muscle, leading to muscle relaxation and an increased bladder capacity.[2][3] The active pharmaceutical ingredient is the (R)-enantiomer, with the empirical formula $C_{21}H_{24}N_4O_2S$ and a molecular weight of 396.51 g/mol .[4][5]

The rigorous characterization of such a molecule is fundamental throughout the drug development lifecycle. High-Resolution Mass Spectrometry (HRMS) is indispensable in this context. Unlike nominal mass instruments, HRMS platforms like Quadrupole Time-of-Flight (QTOF) or Orbitrap can measure the mass-to-charge ratio (m/z) of an ion to within a few parts-per-million (ppm). This level of precision allows for the confident determination of a molecule's elemental formula, a critical first step in structural confirmation.

Furthermore, tandem mass spectrometry (MS/MS) on an HRMS platform provides high-resolution fragment ion data. By inducing fragmentation of the protonated Mirabegron molecule and accurately measuring the masses of the resulting product ions, a detailed fragmentation map can be constructed. This map serves as a structural fingerprint, enabling the confirmation of specific chemical moieties and their connectivity within the parent molecule. This application note provides an expert-driven protocol for achieving this level of characterization for Mirabegron.

Experimental Protocol

Materials and Reagents

- Mirabegron reference standard
- LC-MS grade Acetonitrile (ACN)
- LC-MS grade Methanol (MeOH)
- LC-MS grade Water
- Ammonium Acetate (LC-MS grade)
- Formic Acid (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)

- Autosampler vials with inserts

Sample Preparation

The goal of this preparation is to create a dilute solution of the reference standard suitable for direct infusion or LC-MS analysis. This protocol is designed for the analysis of a bulk drug substance; analysis in biological matrices would require additional extraction steps such as protein precipitation or solid-phase extraction.^{[6][7][8]}

- **Stock Solution (1 mg/mL):** Accurately weigh 1.0 mg of the Mirabegron reference standard and place it into a 1.5 mL microcentrifuge tube. Add 1.0 mL of methanol to dissolve the standard completely. Vortex for 30 seconds.
- **Working Solution (1 µg/mL):** Perform a serial dilution. Transfer 10 µL of the 1 mg/mL stock solution into a new microcentrifuge tube. Add 990 µL of 50:50 (v/v) Acetonitrile:Water to create a 10 µg/mL intermediate solution.
- **Transfer 100 µL of the 10 µg/mL intermediate solution into a new tube and add 900 µL of 50:50 (v/v) Acetonitrile:Water to yield the final working solution of 1 µg/mL.**
- **Final Preparation:** Transfer the working solution into an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions

The chosen chromatographic conditions are designed to provide sharp, symmetrical peaks for Mirabegron, ensuring its effective separation from potential impurities and introduction into the mass spectrometer. A C18 stationary phase is robust and widely used for compounds of this polarity.^{[9][10]} The gradient elution ensures that any co-eluting species are resolved effectively.

Parameter	Condition
LC System	UPLC/UHPLC System
Column	Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[11]
Mobile Phase A	Water with 10 mM Ammonium Acetate, pH 5 adjusted with Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 5 minutes; hold at 95% B for 1 min; return to 5% B in 0.5 min; hold for 1.5 min
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	2 µL
UV Detection	250 nm (for reference)[12]

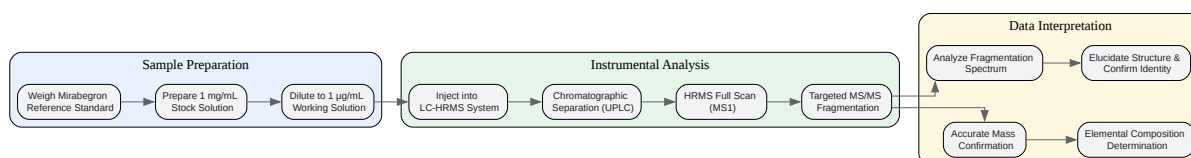
High-Resolution Mass Spectrometry (HRMS) Conditions

Positive mode Electrospray Ionization (ESI+) is selected because the multiple amine groups in the Mirabegron structure are readily protonated, leading to high ionization efficiency and sensitivity.[8][13]

Parameter	Condition
Mass Spectrometer	Agilent 6545 Q-TOF, Thermo Fisher Q Exactive™, or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
MS1 Scan Range	100 – 500 m/z
Gas Temperature	325 °C
Gas Flow	8 L/min
Nebulizer Pressure	35 psig
Sheath Gas Temp	350 °C
Sheath Gas Flow	11 L/min
Capillary Voltage	3500 V
MS/MS Acquisition	Targeted MS/MS or Auto MS/MS
Precursor Ion (m/z)	397.1698
Collision Energy (CE)	20 eV (variable; optimize for instrument)

Analytical Workflow Visualization

The overall process from sample handling to final data interpretation is a systematic workflow designed to ensure data integrity and reproducibility.



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Caption: Experimental workflow for Mirabegron analysis.

Results and Discussion

Accurate Mass and Elemental Composition

The primary confirmation of a compound's identity via HRMS is the agreement between its theoretical and measured accurate mass. For Mirabegron ($C_{21}H_{24}N_4O_2S$), the expected ion in ESI+ mode is the protonated molecule, $[M+H]^+$. The high-resolution mass measurement allows for the calculation of the mass error, which should ideally be below 5 ppm, providing strong evidence for the correct elemental composition.

Parameter	Value
Molecular Formula	$C_{21}H_{24}N_4O_2S$
Adduct	$[M+H]^+$
Elemental Composition	$[C_{21}H_{25}N_4O_2S]^+$
Theoretical Monoisotopic Mass (m/z)	397.16982
Observed Mass (m/z) (Example)	397.16931
Mass Error (ppm)	-1.28 ppm

A measured mass error of -1.28 ppm falls well within the acceptable range for modern HRMS instruments, confirming the elemental formula of $[C_{21}H_{25}N_4O_2S]^+$ and, by extension, that of the neutral Mirabegron molecule.

MS/MS Fragmentation Analysis

Targeted MS/MS analysis of the precursor ion at m/z 397.1698 provides a reproducible fragmentation pattern that is characteristic of the Mirabegron structure. The collision-induced dissociation (CID) process primarily breaks the most labile bonds, offering clues to the molecular architecture. The key is to correlate the observed fragment ions with specific substructures of the parent molecule.

Several key fragmentation pathways are consistently observed for Mirabegron. One of the most prominent is the neutral loss of a water molecule (18.01056 Da) from the hydroxyl group, a common fragmentation for alcohols.[8][14] Another significant fragmentation occurs via cleavage of the C-N bond in the ethylamine linker, which is a classic cleavage for amine-containing compounds.[15]

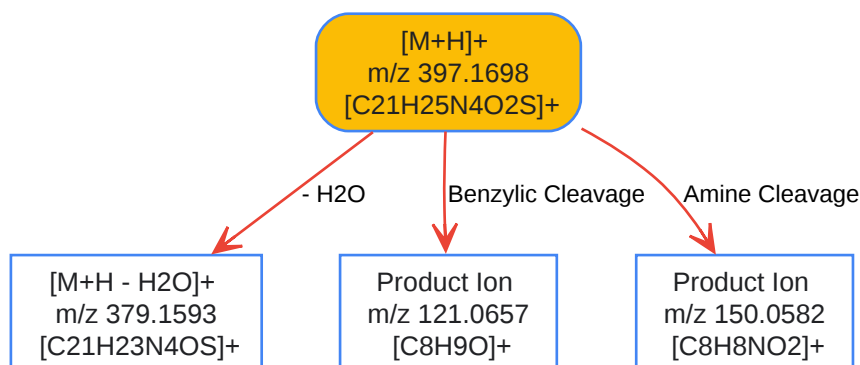
The table below summarizes the major product ions observed in the MS/MS spectrum of protonated Mirabegron.

Theoretical m/z	Observed m/z	Mass Error (ppm)	Proposed Formula	Proposed Structure / Origin
397.1698	397.1693	-1.3	[C ₂₁ H ₂₅ N ₄ O ₂ S] +	Precursor Ion [M+H] ⁺
379.1593	379.1589	-1.1	[C ₂₁ H ₂₃ N ₄ OS] ⁺	[M+H - H ₂ O] ⁺
274.1273	274.1270	-1.1	[C ₁₃ H ₁₆ N ₃ O ₂ S] +	Cleavage of ethyl-phenyl bond
150.0582	150.0579	-2.0	[C ₈ H ₈ NO ₂] ⁺	Fragment containing aminothiazole- acetamide
121.0657	121.0655	-1.6	[C ₈ H ₉ O] ⁺	Benzylic cleavage ([HO- CH-Ph] ⁺)

The presence of the ion at m/z 121.0657 is highly diagnostic for the 2-hydroxy-2-phenylethyl portion of the molecule, resulting from a benzylic cleavage. The fragment at m/z 150.0582 represents the other end of the molecule, containing the aminothiazole ring and the acetamide linker. The ion at m/z 379.1593, corresponding to the loss of water, is often a high-intensity peak in the spectrum.[8][13][14]

Proposed Fragmentation Pathway

The relationships between the precursor ion and the major product ions can be visualized in a fragmentation pathway diagram. This provides a logical map of the molecule's dissociation in the gas phase.



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Caption: Proposed fragmentation pathway for Mirabegron.

Conclusion

This application note details a robust and reliable LC-HRMS method for the comprehensive characterization of (R)-Mirabegron. The protocol leverages the power of high-resolution mass spectrometry to provide two critical layers of identification: unambiguous elemental composition via sub-5 ppm accurate mass measurement of the precursor ion, and detailed structural confirmation through the analysis of high-resolution MS/MS fragmentation patterns. The presented workflow, from sample preparation to data analysis, is suitable for implementation in research, development, and quality control environments. The characteristic fragments identified, particularly the neutral loss of water and the diagnostic benzylic cleavage product, serve as a definitive fingerprint for the Mirabegron molecule, ensuring the highest confidence in its structural identity.

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